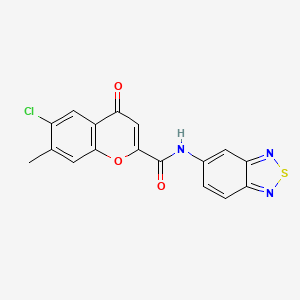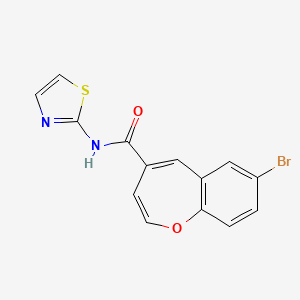
4-chloro-N-(2-methylquinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and benzamide moieties in its structure makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methylquinolin-8-yl)benzamide typically involves the reaction of 2-methylquinoline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-chloro-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.
科学的研究の応用
4-chloro-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Material Science: The compound is explored for its use in the development of advanced materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
作用機序
The mechanism of action of 4-chloro-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-chloro-N-(8-quinolinyl)benzamide
- 4-methyl-N-(2-methylquinolin-8-yl)benzamide
- 3-bromo-N-(quinolin-8-yl)benzamide
Uniqueness
4-chloro-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of both a chloro group and a methyl group on the quinoline ring. This structural feature enhances its reactivity and potential biological activity compared to similar compounds .
特性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC名 |
4-chloro-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-5-6-12-3-2-4-15(16(12)19-11)20-17(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21) |
InChIキー |
YVWPMBCOEOQKOA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Cl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B11329430.png)

![9-(2,3-dimethoxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11329445.png)
![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11329453.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11329454.png)

![9-(1,3-benzodioxol-5-yl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11329464.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11329474.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11329482.png)

![N-(3-fluoro-4-methylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11329497.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329498.png)
